molecular formula C9H15N3O B13287709 2-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]cyclopentan-1-ol

2-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]cyclopentan-1-ol

Cat. No.: B13287709
M. Wt: 181.23 g/mol
InChI Key: GDFWSBVGGXTJOM-UHFFFAOYSA-N
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Description

2-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]cyclopentan-1-ol is a chemical compound that features a cyclopentane ring substituted with a hydroxyl group and a 1-methyl-1H-1,2,4-triazol-5-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]cyclopentan-1-ol typically involves the cyclization of appropriate precursors. One method involves the reaction of methylcyclopentanone with hydrazine derivatives to form the triazole ring, followed by reduction to introduce the hydroxyl group. Another approach involves the reaction of triazole with halogenated cyclopentanol derivatives under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]cyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The triazole ring can be reduced under specific conditions to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents[][3].

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various substituted cyclopentanones, reduced triazole derivatives, and functionalized cyclopentane compounds .

Mechanism of Action

The mechanism of action of 2-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]cyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the compound can form hydrogen bonds and hydrophobic interactions with proteins, modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]cyclopentan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential as a therapeutic agent make it a compound of significant interest in various research fields .

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

2-[(2-methyl-1,2,4-triazol-3-yl)methyl]cyclopentan-1-ol

InChI

InChI=1S/C9H15N3O/c1-12-9(10-6-11-12)5-7-3-2-4-8(7)13/h6-8,13H,2-5H2,1H3

InChI Key

GDFWSBVGGXTJOM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC=N1)CC2CCCC2O

Origin of Product

United States

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